molecular formula C11H14O4 B13601203 2-(2,4-Dimethoxyphenyl)propanoic acid

2-(2,4-Dimethoxyphenyl)propanoic acid

Cat. No.: B13601203
M. Wt: 210.23 g/mol
InChI Key: WKYQYGKEQAJAQF-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids It is characterized by the presence of a benzene ring substituted with two methoxy groups at the 2 and 4 positions, and a propanoic acid group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dimethoxybenzaldehyde.

    Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with a suitable reagent, such as malonic acid, in the presence of a base like sodium ethoxide. This forms an intermediate compound.

    Decarboxylation: The intermediate compound is then subjected to decarboxylation under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(2,4-dimethoxyphenyl)acetic acid or 2-(2,4-dimethoxyphenyl)acetone.

    Reduction: Formation of 2-(2,4-dimethoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)propanoic acid: Similar structure with methoxy groups at different positions.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Another isomer with methoxy groups at the 3 and 4 positions.

Uniqueness

2-(2,4-Dimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The position of the methoxy groups can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H14O4/c1-7(11(12)13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3,(H,12,13)

InChI Key

WKYQYGKEQAJAQF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

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